tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H19F2NO2. It is known for its unique structure, which includes a piperidine ring and a difluorocyclopropenyl group.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate . These factors include pH, temperature, presence of other molecules, and cellular environment. More research is needed to understand how these factors affect the compound’s action.
Preparation Methods
The synthesis of tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is then replaced with the difluorocyclopropenyl group through a series of reactions involving appropriate reagents and conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate include:
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The unique combination of the difluorocyclopropenyl group and the piperidine ring in tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate sets it apart from these similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)10-8-13(10,14)15/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPJDTCUSCCERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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